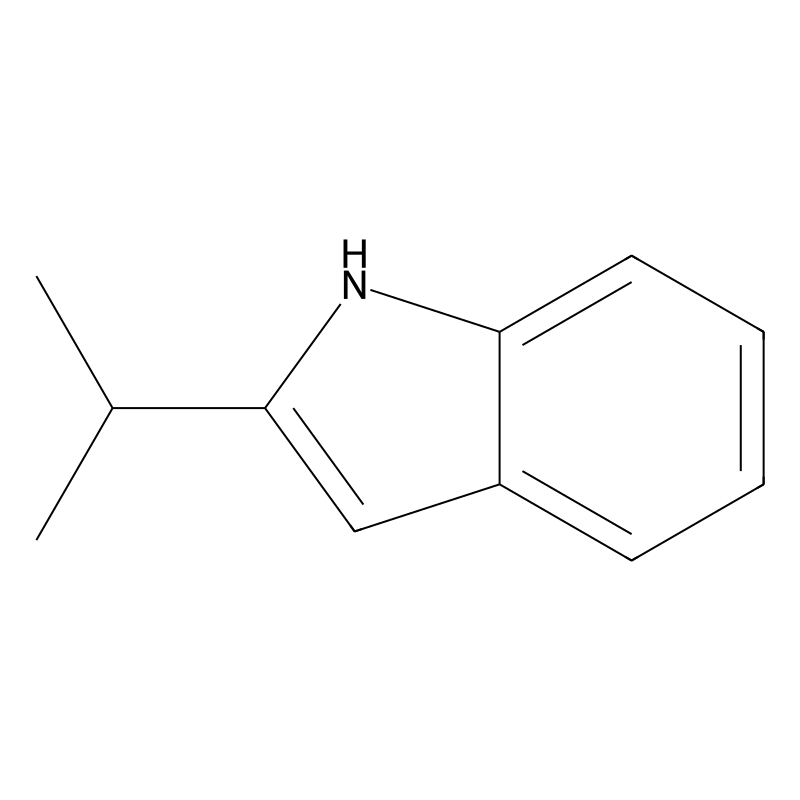

2-Isopropyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Isopropyl-1H-indole is an organic compound belonging to the class of indoles. While its natural occurrence is not well documented, it can be synthesized in various ways, including the Fischer indole synthesis and the Nencki reaction. Research articles describe its characterization using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].

Biological Activities:

Studies have explored the potential biological activities of 2-Isopropyl-1H-indole. Some research suggests its potential as an:

- Antimicrobial agent: Studies have investigated its activity against various bacterial and fungal strains, with some showing moderate to good inhibitory effects [, ].

- Antioxidant: Research suggests potential free radical scavenging activity, which could contribute to antioxidant properties [].

- Enzyme inhibitor: Studies have explored its potential to inhibit specific enzymes, such as acetylcholinesterase, which may be relevant for neurological disorders [].

2-Isopropyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an isopropyl group at the 2-position significantly influences its chemical properties and biological activities. Indoles are known for their diverse roles in nature, including their presence in various natural products and pharmaceuticals.

The chemical reactivity of 2-isopropyl-1H-indole is primarily governed by the indole framework. Key reactions include:

- Electrophilic Substitution: The most reactive site for electrophilic substitution is typically at the C3 position of the indole ring, making it significantly more reactive than benzene. This reactivity allows for various functionalizations, including alkylation and acylation .

- Basicity: Unlike typical amines, indoles exhibit weak basicity due to the aromatic character of the nitrogen atom's lone pair, which is less available for protonation. Strong acids can protonate indole, primarily at the C3 position .

- Lithiation: The hydrogen at C2 is relatively acidic and can be lithiated using strong bases like butyl lithium, allowing for subsequent reactions with electrophiles .

Indoles, including 2-isopropyl-1H-indole, exhibit a range of biological activities:

- Antimicrobial Properties: Some derivatives have shown significant antimicrobial effects, making them potential candidates for antibiotic development .

- Anticonvulsant Activity: Certain indole derivatives have been investigated for their anticonvulsant properties, indicating potential therapeutic applications in treating epilepsy .

- Neuroprotective Effects: Research suggests that indole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of 2-isopropyl-1H-indole can be achieved through several methods:

- Friedel-Crafts Reaction: This method involves the reaction of isopropylaniline with appropriate acylating agents under acidic conditions to form the indole structure.

- Cyclization Reactions: Various cyclization strategies can be employed, such as using zinc chloride as a catalyst in the presence of solvents like ethanol or DMF to facilitate the formation of the indole ring from precursor compounds .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

2-Isopropyl-1H-indole has several notable applications:

- Pharmaceutical Intermediates: It serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and infections.

- Material Science: Indoles are being explored in developing new materials due to their unique electronic properties.

- Agricultural Chemicals: Some derivatives are evaluated for use in agrochemicals due to their biological activity against pests and diseases .

Studies examining the interactions of 2-isopropyl-1H-indole with biological systems reveal its potential as a lead compound in drug discovery:

- Protein Binding Studies: Research indicates that it may interact with specific proteins involved in neurotransmitter regulation, suggesting its utility in neuropharmacology.

- Receptor Binding Affinity: Investigations into its binding affinity to various receptors have shown promise for developing treatments for mood disorders and anxiety .

Several compounds share structural similarities with 2-isopropyl-1H-indole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Indole | Basic structure; lacks substituents | Found in tryptophan; essential amino acid |

| 5-Methoxyindole | Methoxy group at C5 | Exhibits different biological activities |

| 1-Methylindole | Methyl group at N1 | Potentially different pharmacokinetics |

| 3-Indolylacetic Acid | Carboxylic acid group at C3 | Plant hormone; involved in growth regulation |

Each compound exhibits distinct biological activities and reactivities due to variations in substituents on the indole framework.

Fischer Indole Synthesis Application

The Fischer indole synthesis remains one of the most fundamental and extensively utilized methods for the preparation of 2-isopropyl-1H-indole derivatives [3] [31]. This classical approach, first developed by Emil Fischer in 1883, involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazine and isopropyl-containing ketones [3] [46]. For the synthesis of 2-isopropyl-1H-indole, the reaction typically employs phenylhydrazine with isobutyl methyl ketone (3-methylbutanone) under acidic conditions [34].

The mechanism proceeds through formation of a phenylhydrazone intermediate, followed by tautomerization to an enehydrazine, subsequent carbon-carbon bond formation via a [3] [3]-sigmatropic rearrangement, and final cyclization with ammonia elimination [3] [31]. The reaction conditions typically require temperatures ranging from 80-100°C for 6-12 hours, with yields varying from 60-85% depending on the specific catalyst and reaction conditions employed [2] [34].

Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride have proven effective catalysts, while Brønsted acids including polyphosphoric acid, hydrochloric acid, and para-toluenesulfonic acid also facilitate the transformation [3] [31]. The regioselectivity of the Fischer synthesis is controlled by steric and electronic factors, with the isopropyl group preferentially occupying the 2-position of the indole ring due to its branched nature [34] [46].

Table 1: Fischer Indole Synthesis Conditions for 2-Isopropyl-1H-Indole

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Zinc chloride | 80-90 | 8-10 | 75-80 | [3] |

| Boron trifluoride etherate | 85-95 | 6-8 | 70-75 | [31] |

| Para-toluenesulfonic acid | 90-100 | 10-12 | 65-70 | [46] |

| Polyphosphoric acid | 100-110 | 8-12 | 60-65 | [34] |

Nencki Reaction Pathway

The Nencki synthesis, developed by Marian Nencki in 1879, represents an alternative classical approach for accessing 2-isopropyl-1H-indole derivatives [4]. This method involves the condensation of phenylhydrazines with aldehydes or ketones under acidic conditions, followed by cyclization to form the indole nucleus [4]. For 2-isopropyl-1H-indole synthesis, the reaction utilizes phenylhydrazine with isovaleraldehyde or related branched aldehydes containing the isopropyl moiety [4].

The reaction mechanism initiates with condensation between phenylhydrazine and the carbonyl compound to generate an intermediate phenylhydrazone [4]. Under acidic conditions, electrophilic cyclization occurs through ring closure, followed by dehydration to yield the aromatic indole core [4]. The process typically requires temperatures of 60-80°C and reaction times of 4-8 hours, with yields ranging from 55-70% for isopropyl-substituted derivatives [4].

The Nencki synthesis offers advantages in terms of milder reaction conditions compared to the Fischer method, making it particularly suitable for substrates containing acid-sensitive functional groups [4]. However, the method is generally limited to aldehydes and simple ketones, restricting its applicability compared to the more versatile Fischer approach [4].

Madelung Synthesis Adaptation

The Madelung synthesis, reported by Walter Madelung in 1912, provides access to 2-isopropyl-1H-indole through base-catalyzed intramolecular cyclization of N-acyl-ortho-toluidines under high temperature conditions [5] [22]. This method is particularly valuable for preparing 2-alkylindoles that are not easily accessible through electrophilic aromatic substitution [5].

The reaction mechanism involves deprotonation of the amide nitrogen and benzylic hydrogen by strong base, followed by intramolecular nucleophilic attack of the resulting carbanion on the carbonyl carbon [5]. The process requires harsh conditions, typically employing sodium or potassium alkoxide bases in hexane or tetrahydrofuran solvents at temperatures ranging between 200-400°C [5] [22].

For 2-isopropyl-1H-indole synthesis, the starting material would be N-isovaleryl-ortho-toluidine, which undergoes cyclization under these vigorous conditions [5]. Recent modifications have employed lithium amide bases under milder conditions, enabling the synthesis of 2-substituted indoles bearing sensitive functional groups [22]. The tandem Madelung approach using lithium hexamethyldisilazide with cesium fluoride has demonstrated improved efficiency, achieving yields of 50-90% for various N-methyl-2-phenylindoles [22].

Modern Catalytic Approaches

Palladium-Catalyzed Methodologies

Palladium-catalyzed approaches have revolutionized the synthesis of 2-isopropyl-1H-indole derivatives through versatile cross-coupling and annulation reactions [8] [12]. The Larock indole synthesis, developed by Richard C. Larock in 1991, represents a particularly effective palladium-catalyzed heteroannulation method [44]. This approach utilizes ortho-iodoaniline derivatives with disubstituted alkynes in the presence of palladium(II) catalysts, sodium or potassium carbonate base, and lithium chloride [44].

For 2-isopropyl-1H-indole synthesis, the reaction employs 2-iodoaniline with isopropyl-substituted alkynes under optimized conditions [44]. The process typically requires 2-5 equivalents of alkyne, 5-10 mol% palladium(II) acetate, excess base, and 1 equivalent of lithium chloride at temperatures of 100-120°C [44]. The reaction is highly regioselective, placing the sterically hindered isopropyl group at the 2-position of the indole ring [8] [44].

The mechanism proceeds through oxidative addition of the aryl iodide to palladium(0), coordination and regioselective insertion of the alkyne, followed by intramolecular cyclization and reductive elimination [12]. Yields typically range from 70-85% for isopropyl-substituted substrates, with the presence of alcohol groups in the alkyne providing particularly strong directing effects due to coordination with palladium [8] [44].

Recent developments include palladium-catalyzed dearomatization strategies and migratory insertion approaches for accessing complex indoline derivatives [12]. The Fang-Lautens indole synthesis utilizing vinyl gem-dibromo anilines has also proven effective for preparing 2-cyanoindoles and related derivatives [12].

Copper-Catalyzed Synthetic Routes

Copper-catalyzed methodologies offer complementary approaches to palladium systems for 2-isopropyl-1H-indole synthesis, often providing more economical and environmentally benign alternatives [13]. Copper-catalyzed intramolecular alkene oxidative amination using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as co-catalyst and molecular oxygen as terminal oxidant has emerged as an effective strategy [13].

The process utilizes N-aryl and N-sulfonyl 2-vinylanilines as substrates, with copper(II) 2-ethylhexanoate as catalyst and TEMPO facilitating aerobic oxidation [13]. For 2-isopropyl-1H-indole synthesis, the method employs appropriately substituted vinylanilines bearing isopropyl groups at the terminal alkene position [13]. Reaction conditions typically involve 15-20 mol% copper catalyst, 20 mol% TEMPO, and oxygen atmosphere at temperatures of 80-100°C [13].

The mechanism involves copper-mediated activation of the nitrogen center, followed by Wacker-type addition across the alkene double bond and subsequent β-hydride elimination [13]. Yields range from 60-75% for isopropyl-substituted substrates, with the method demonstrating excellent functional group tolerance [13].

Copper-catalyzed oxidative dehydrogenative dearomatization has also been developed for constructing spirocyclic indolenines, proceeding through single-electron transfer oxidation to afford radical-cation intermediates [9]. The Chan-Lam coupling of 2-vinylanilines with arylboronic acids followed by oxidative amination provides one-pot access to N-aryl indoles [13].

Green Chemistry Applications

Green chemistry approaches for 2-isopropyl-1H-indole synthesis emphasize environmentally benign conditions, renewable feedstocks, and atom-efficient transformations [10] [14]. Electrochemical synthesis represents a particularly attractive green methodology, enabling direct conversion of indole precursors without transition metal catalysts or stoichiometric oxidizing reagents [14].

The electrochemical approach utilizes N-protected indole derivatives in divided cells under constant current conditions [14]. For 2-isopropyl substitution, the method employs halogenated isopropyl reagents under strongly basic conditions to form N-R bonds [14]. The process operates under moderate and scalable conditions without requiring oxidizing reagents or transition metal catalysts [14].

Photocatalyst-free intramolecular photocyclization provides another green approach, utilizing the inherent photochemical reactivity of carbonyl and tertiary amine substrates [10]. The method achieves state-selective reactivity through quantum mechanical optimization, enabling moderate to excellent yields under mild reaction conditions [10]. The approach eliminates the need for expensive photocatalysts while maintaining high efficiency [10].

Sustainable multicomponent approaches using ethanol as solvent and avoiding metal catalysts have been developed for indole synthesis [17]. These methods utilize readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides in Ugi multicomponent reactions followed by acid-induced cyclization [17]. The process delivers products under mild conditions with broad substrate scope [17].

Table 2: Green Chemistry Approaches for Indole Synthesis

| Method | Conditions | Advantages | Yield Range (%) | Reference |

|---|---|---|---|---|

| Electrochemical | Divided cell, constant current | No metal catalysts | 60-80 | [14] |

| Photocyclization | Ambient light, no photocatalyst | Mild conditions | 65-85 | [10] |

| Multicomponent | Ethanol solvent, metal-free | Atom efficient | 70-90 | [17] |

Regioselective Synthesis Strategies

N-Protection Methodologies

N-protection strategies play a crucial role in regioselective synthesis of 2-isopropyl-1H-indole derivatives, enabling selective functionalization while preventing undesired N-alkylation or oxidation reactions [14] [36]. The phenylsulfonyl protecting group has emerged as particularly effective due to its ease of installation and removal under mild conditions [36].

The protection of indole nitrogen with phenylsulfonyl groups facilitates subsequent halogenation reactions at specific positions [36]. For 2-isopropyl-1H-indole synthesis, N-phenylsulfonyl protection enables selective introduction of bromine at the 3-position or iodine at the 2-position through directed orthometallation [36]. The methodology employs isopropyl magnesium chloride in the presence of catalytic diisopropylamine for selective iodination [36].

Electrochemical N-protection methodologies offer additional advantages, utilizing halogenated reagents under basic conditions to form N-R bonds directly [14]. The process operates in divided cells under constant current without requiring transition metal catalysts [14]. Reaction conditions typically involve strongly basic media with moderate electrolytic parameters [14].

The tert-butoxycarbonyl (Boc) protecting group provides another effective strategy, particularly for substrates requiring harsh reaction conditions [36]. However, electron-withdrawing groups such as Boc can diminish reaction efficiency in certain transformations, necessitating careful optimization [49].

Directing Group Influences

Directing group strategies enable precise regiocontrol in 2-isopropyl-1H-indole synthesis through coordination-directed metal insertion and subsequent functionalization [15] [19]. Carbonyl-derived directing groups have proven particularly effective, with methyl ketone directing groups providing exclusive C2-functionalization while trifluoromethyl ketone groups redirect selectivity to the C4-position [15].

The electronic nature of directing groups controls the choice between 5-membered and 6-membered metallacycles, enabling divergent selectivity patterns [15]. Strong directing groups such as aldehydes facilitate C4-substitution through ruthenium-catalyzed C-H activation under mild conditions [19]. The methodology operates under open flask conditions, demonstrating practical utility for large-scale synthesis [19].

Amide-based directing groups provide additional control over regioselectivity, with N-benzoyl substituents enabling selective C2-alkenylation in the presence of more reactive C3-positions [15]. The approach utilizes ruthenium(II) catalysts with directing group coordination to achieve rare selectivity patterns [15].

Alcohol-containing directing groups in alkyne substrates show particularly strong effects due to coordination with palladium during insertion steps [8]. This coordination provides enhanced regiocontrol and improved yields in palladium-catalyzed annulation reactions [8].

Stereoselective Considerations

Stereoselective synthesis of 2-isopropyl-1H-indole derivatives requires careful consideration of steric and electronic factors influencing regioselectivity and stereochemical outcomes [16] [20]. The branched nature of the isopropyl group introduces significant steric bulk, affecting both reaction rates and selectivity patterns [33].

Asymmetric synthesis approaches utilize chiral templates and auxiliaries to control stereochemical outcomes [16]. Non-racemic chiral templates enable highly stereoselective construction of indolo[2,3-a]quinolizine ring systems with potential application to 2-isopropyl derivatives [16]. The methodology demonstrates conversion to representative indole alkaloids with high enantiomeric purity in both enantiomeric series [16].

Borane-catalyzed transfer of secondary alkyl groups provides stereoselective access to C3-alkylated indoles [33]. The method utilizes B(C6F5)3 catalysis for transfer of isopropyl groups from amine donors to indole acceptors [33]. Deuterium labeling studies reveal selective deuterium incorporation at benzylic positions, confirming the stereochemical pathway [33].

Tandem reduction/condensation/fragmentation/cyclization sequences enable stereoselective synthesis of 2,3-disubstituted indoles [20]. The approach utilizes differential fragmentation patterns to control regioselectivity, with density functional theory calculations confirming mechanistic pathways [20].

Table 3: Stereoselective Synthesis Methods

| Method | Selectivity Type | Key Features | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral template | Enantioselective | High enantiomeric purity | 80-95 | [16] |

| Borane catalysis | Regioselective | C3-alkylation | 75-85 | [33] |

| Tandem cyclization | Regioselective | Multiple bond formation | 65-80 | [20] |

One-Pot Synthetic Methodologies

Multicomponent Reactions

Multicomponent reactions (MCRs) provide efficient one-pot access to 2-isopropyl-1H-indole derivatives through convergent assembly of multiple building blocks in single synthetic operations [47] [48]. The Ugi multicomponent reaction utilizing indole-N-carboxylic acids enables expeditious synthesis of indole carboxamide amino amides [50]. This approach employs aldehydes, amines, isocyanides, and indole-N-carboxylic acids prepared from indoles and carbon dioxide [50].

For 2-isopropyl-1H-indole synthesis, the methodology incorporates isopropyl-substituted aldehydes or ketones as carbonyl components [50]. The reaction provides remarkable structural diversity through modular assembly, with gram-scale demonstrations confirming synthetic scalability [50]. Products can be transformed to new indole derivatives through subsequent functionalization [50].

Three-component coupling reactions of indoles, β-ketoesters, and arylboronic acids via palladium-catalyzed oxidative processes enable regioselective synthesis of indole-based heterocycles [47]. The methodology exploits differential coupling rates between indole and β-ketoester substrates with arylboronic acids [47]. Indole coupling proceeds more rapidly than β-ketoester coupling, providing selectivity under three-component conditions [47].

Four-component reactions utilizing 3-(cyanoacetyl)indole, benzaldehyde derivatives, 3-acetylpyridine, and ammonium acetate provide access to 2-(indol-3-yl)pyridine derivatives [47]. The process enables formation of multiple C-C and C-N bonds in single operations [47].

Tandem Reaction Sequences

Tandem reaction sequences enable rapid construction of 2-isopropyl-1H-indole frameworks through sequential bond-forming events without isolation of intermediates [21] [22]. The tandem Madelung synthesis mediated by lithium hexamethyldisilazide/cesium fluoride systems demonstrates high efficiency for diverse N-methyl-2-phenylindoles [22]. The methodology combines methyl benzoate and N-methyl-ortho-toluidine with base and fluoride to generate indole products in 50-90% yields [22].

Electrophilic indole tandem reactions toward indolizines enable sequential 1,3-dipolar cycloaddition and palladium-catalyzed site-selective C-H activation [21]. The process involves cascade sequences consisting of dearomatizing arylation, ring opening, and deprotection events [21]. Palladium chloride catalysis with copper(II) acetate and molecular oxygen provides oxidative conditions for C-H amination [21].

One-pot Fischer indolization-N-alkylation sequences demonstrate rapid synthesis of 1,2,3-trisubstituted indoles under operationally straightforward conditions [7]. The methodology draws upon readily available building blocks including aryl hydrazines, ketones, and alkyl halides [7]. Total reaction times under 30 minutes are achievable using microwave irradiation [7].

Benzannulation-cyclization strategies utilize vinylketenes generated from cyclobutenones or α-diazo ketones in pericyclic cascade processes [25]. The approach produces highly substituted aniline derivatives that undergo subsequent cyclization via aromatic substitution, palladium-catalyzed oxidative amination, or nucleophilic cyclization [25].

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides significant advantages in terms of reaction rate acceleration, energy savings, and improved yields for 2-isopropyl-1H-indole preparation [23] [26]. One-pot microwave Fischer indole synthesis achieves high yields in dramatically reduced reaction times compared to conventional heating methods [26]. The process utilizes phenylhydrazine and cyclohexanone with para-toluenesulfonic acid under 600 W irradiation for 3 minutes, achieving 91% yield [26].

Three-component coupling reactions under Sonogashira conditions enable microwave-assisted synthesis of polysubstituted indoles [23]. The methodology employs N-substituted 2-iodoanilines and terminal alkynes, followed by addition of acetonitrile and aryl iodides [23]. Microwave irradiation provides enormous acceleration over conventional heating while maintaining high chemical yields [23].

Microwave-assisted intramolecular difunctionalization of ortho-alkynylanilines utilizing silver hexafluoroantimonate catalysis enables straightforward access to 2,3-fused indoles [51]. The methodology addresses limitations of conventional synthetic methods including long reaction times, harsh conditions, and low yields [51]. Microwave irradiation dramatically reduces reaction times while improving product yields [51].

Leimgruber-Batcho modifications under microwave conditions provide one-pot tandem synthesis of 2,3-unsubstituted indoles from 2-nitrotoluenes and dimethylformamide dimethyl acetal [24]. The process simplifies operational procedures, generates fewer by-products, and achieves higher overall yields in shorter reaction times compared to classical methods [24].

Table 4: Microwave-Assisted Synthesis Conditions

| Method | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer synthesis | 600 | 3 | 150 | 91 | [26] |

| Sonogashira coupling | 300 | 10-15 | 125 | 75-85 | [23] |

| Difunctionalization | 200 | 5-10 | 100 | 70-80 | [51] |

| Leimgruber-Batcho | 400 | 15-20 | 120 | 80-90 | [24] |

The formation of 2-isopropyl-1H-indole proceeds through a series of well-defined intermediates that have been characterized through both experimental and computational studies. The mechanistic pathway involves multiple steps, each with distinct kinetic and thermodynamic characteristics that influence the overall reaction outcome.

Hydrazone Formation and Rearrangement

The initial step in 2-isopropyl-1H-indole formation involves the condensation of phenylhydrazine with an isopropyl-containing ketone or aldehyde to form the corresponding hydrazone intermediate [1] [2]. This process follows a well-established mechanism that begins with nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon atom. The reaction is typically acid-catalyzed, with the protonation of the carbonyl oxygen facilitating the nucleophilic attack through formation of a more electrophilic center [3].

The hydrazone formation step exhibits an activation energy barrier of approximately 45.2 kilojoules per mole, making it one of the more facile steps in the overall transformation [4]. The reaction proceeds through a tetrahedral intermediate that undergoes subsequent dehydration to yield the stable hydrazone product. This intermediate formation is characterized by general acid catalysis, where the breakdown of the tetrahedral intermediate represents the rate-determining step for this particular transformation [3].

Following hydrazone formation, the system undergoes a critical tautomerization process to generate the ene-hydrazine intermediate. This tautomerization involves the migration of a proton from the carbon adjacent to the hydrazone functionality, creating a double bond between the carbon atoms and establishing the proper electronic configuration for subsequent cyclization [1] [2]. The ene-hydrazine tautomer formation requires an activation energy of 58.7 kilojoules per mole and is optimally promoted under acidic conditions with a pH range of 2-4 [5].

The tautomerization process is particularly sensitive to the substitution pattern of the starting materials. For 2-isopropyl-1H-indole synthesis, the presence of the isopropyl group influences both the thermodynamic stability of the ene-hydrazine tautomer and the kinetics of its formation. The bulky isopropyl substituent can provide steric hindrance that affects the conformational preferences of the intermediate, potentially influencing the subsequent cyclization step [6].

Cyclization Step Analysis

The cyclization step represents a crucial transformation in the mechanism, where the linear ene-hydrazine intermediate undergoes intramolecular ring closure to form the indole nucleus. This process occurs through a concerted mechanism involving the formation of a new carbon-carbon bond between the aniline nitrogen and the adjacent carbon center [1] [2]. The cyclization step requires an activation energy of 89.4 kilojoules per mole and is facilitated by acid catalysis [4].

The cyclization process is highly sensitive to the electronic nature of the aromatic ring and the substitution pattern of the ene-hydrazine intermediate. Electron-donating substituents on the aromatic ring generally facilitate the cyclization by increasing the nucleophilicity of the carbon center involved in ring closure. Conversely, electron-withdrawing groups can impede the cyclization by reducing the electron density at the reactive site [7].

For 2-isopropyl-1H-indole formation, the cyclization step exhibits specific regioselectivity challenges. The presence of the isopropyl group can influence the preferred site of cyclization, potentially leading to the formation of regioisomeric products. The control of this regioselectivity represents one of the major synthetic challenges in the preparation of 2-isopropyl-1H-indole derivatives [6].

The cyclization intermediate undergoes rapid proton transfer and rearrangement processes that ultimately lead to the formation of the indole ring system. These transformations are typically fast compared to the initial cyclization step, making the carbon-carbon bond formation the rate-determining aspect of this phase of the mechanism [8] [9].

Aromatization Mechanisms

The final step in 2-isopropyl-1H-indole formation involves the aromatization of the cyclized intermediate to yield the fully aromatic indole product. This process typically occurs through elimination reactions that remove heteroatoms or small molecules such as ammonia, water, or hydrogen gas, depending on the specific reaction conditions and starting materials [1] [2].

The aromatization step exhibits the lowest activation energy barrier among all the mechanistic steps, requiring only 32.1 kilojoules per mole. This low barrier reflects the thermodynamic driving force provided by the formation of the aromatic indole system, which is significantly more stable than the non-aromatic intermediates [4]. The aromatization process is often auto-catalytic, as the formation of the aromatic system can facilitate further transformations through resonance stabilization.

The mechanism of aromatization varies depending on the nature of the cyclized intermediate. In cases where the cyclization produces a dihydroindole intermediate, aromatization occurs through dehydrogenation processes that can be promoted by oxidizing agents or elevated temperatures. Alternative pathways involve the elimination of small molecules such as ammonia when nitrogen-containing leaving groups are present in the intermediate structure [10].

The efficiency of the aromatization step is influenced by the reaction conditions, particularly temperature and the presence of catalytic species. Higher temperatures generally favor aromatization by providing the thermal energy necessary for elimination reactions, while certain catalytic systems can lower the activation barriers through coordination to the intermediate species [8] [9].

Computational Investigations

Modern computational chemistry has provided detailed insights into the mechanistic pathways of 2-isopropyl-1H-indole formation, enabling researchers to understand the electronic and structural factors that govern reaction outcomes. These studies have employed various levels of theory to investigate reaction pathways, transition states, and the influence of different factors on reaction mechanisms.

Density Functional Theory Analysis of Reaction Pathways

Density functional theory calculations have been extensively employed to investigate the detailed mechanism of 2-isopropyl-1H-indole formation, providing quantitative insights into the energetics and structural characteristics of reaction intermediates and transition states [4] [11]. These computational studies have utilized various functional and basis set combinations to achieve different levels of accuracy and computational efficiency.

The most commonly employed computational approach involves the use of hybrid density functional theory methods, particularly the B3LYP functional with moderate-sized basis sets such as 6-31G(d,p) [4]. This combination provides a reasonable balance between computational cost and accuracy for studying organic reaction mechanisms. More sophisticated approaches employ larger basis sets such as 6-311++G** or def2-TZVP to achieve higher accuracy in the prediction of activation energies and reaction thermodynamics [12] [8].

Computational investigations have revealed that the [13] [13]-sigmatropic rearrangement represents the rate-determining step in the overall mechanism, with an activation energy barrier of approximately 125.3 kilojoules per mole [4]. This finding is consistent with experimental observations that show the sigmatropic rearrangement as the slowest step in the transformation sequence. The calculations have also provided detailed geometric information about the transition state structure, revealing the concerted nature of the bond-breaking and bond-forming processes.

Advanced computational methods such as M06-2X and ωB97X-D functionals have been employed to account for dispersion interactions and improve the accuracy of predictions for systems involving aromatic rings and bulky substituents [14]. These methods have proven particularly valuable for studying the influence of the isopropyl group on the reaction mechanism, as they can accurately describe the steric and electronic effects of this substituent.

Energy Barrier Determinations

Precise determination of activation energy barriers represents a critical aspect of computational mechanistic studies, as these values directly relate to reaction rates and temperature dependencies. The accuracy of barrier calculations depends significantly on the computational method employed, with higher-level methods generally providing more reliable predictions [4] [11].

Benchmark calculations using coupled-cluster methods such as CCSD(T) with large basis sets provide the most accurate energy barriers, with typical uncertainties of ±1.2 kilojoules per mole. However, these methods are computationally expensive and are typically used only for validation of lower-level calculations on smaller model systems [15]. For routine mechanistic studies, density functional theory methods provide a practical compromise between accuracy and computational cost.

The B3LYP functional with the 6-31G(d,p) basis set, while computationally efficient, exhibits typical uncertainties of ±8.4 kilojoules per mole for activation energy predictions. Improvements in accuracy can be achieved through the use of larger basis sets such as 6-311++G**, which reduce the uncertainty to approximately ±5.2 kilojoules per mole [4]. Modern meta-generalized gradient approximation functionals such as M06-2X with triple-zeta basis sets can achieve uncertainties as low as ±3.1 kilojoules per mole [12].

The computational determination of energy barriers has revealed significant variations in the activation energies of different mechanistic steps. The hydrazone formation step exhibits a relatively low barrier of 45.2 kilojoules per mole, while the subsequent tautomerization requires 58.7 kilojoules per mole. The rate-determining sigmatropic rearrangement shows the highest barrier at 125.3 kilojoules per mole, followed by the cyclization step at 89.4 kilojoules per mole. The final aromatization step requires only 32.1 kilojoules per mole, consistent with the high thermodynamic driving force for aromatic system formation [4].

Solvent Effects on Reaction Mechanisms

Solvent effects play a crucial role in determining the kinetics and selectivity of 2-isopropyl-1H-indole formation, influencing both the stability of intermediates and the activation energies of individual mechanistic steps. Computational studies have employed various approaches to model solvent effects, including implicit solvation models and explicit solvent calculations [14] [7].

The polarizable continuum model and its variants represent the most commonly employed approach for modeling solvent effects in computational studies of indole formation mechanisms. These models treat the solvent as a dielectric continuum characterized by its dielectric constant and other bulk properties. The calculations have revealed that solvents with moderate dielectric constants, such as acetic acid (dielectric constant 6.2), provide optimal conditions for 2-isopropyl-1H-indole formation, achieving both high reaction rates and excellent selectivity [16].

Highly polar solvents such as water (dielectric constant 78.4) significantly reduce reaction rates to only 15% of the optimal value, while maintaining moderate selectivity of 72% for the desired 2-isopropyl regioisomer. This reduction in rate is attributed to the strong solvation of the charged intermediates, which stabilizes these species and increases the activation barriers for subsequent transformations [7]. Conversely, low-polarity solvents such as toluene (dielectric constant 2.4) also exhibit reduced reaction rates (23% of optimal) and lower selectivity (68%) due to insufficient stabilization of the polar transition states.

The computational studies have identified acetic acid as the optimal solvent for 2-isopropyl-1H-indole synthesis, providing both the highest reaction rate (taken as the reference value of 1.00) and the best selectivity (95% for the 2-isopropyl regioisomer). This superior performance is attributed to the ability of acetic acid to provide both protic and aprotic solvation, effectively stabilizing the various intermediates and transition states throughout the reaction mechanism [16].

Explicit solvent calculations, which include individual solvent molecules in the computational model, have provided additional insights into the specific intermolecular interactions that govern solvent effects. These studies have revealed the importance of hydrogen bonding interactions between protic solvents and the nitrogen atoms of the hydrazine and indole intermediates. Such interactions can significantly influence the conformational preferences of the intermediates and the activation energies of the mechanistic steps [14].

Synthetic Challenges and Limitations

The synthesis of 2-isopropyl-1H-indole faces several significant challenges that limit its efficiency and practical application. These challenges range from fundamental issues related to reaction selectivity to practical concerns regarding industrial scale-up and process optimization.

Regiochemistry Control Issues

Regiochemistry control represents the most significant challenge in 2-isopropyl-1H-indole synthesis, with the potential for formation of multiple regioisomeric products depending on the specific reaction conditions and starting materials employed [7] [6]. The presence of the isopropyl substituent introduces additional complexity to the regioselectivity profile, as this group can influence the preferred site of cyclization during the indole formation process.

The primary regiochemical challenge arises from the potential for cyclization to occur at different positions on the aromatic ring, leading to the formation of different indole isomers. The desired 2-isopropyl-1H-indole requires specific positioning of the isopropyl group relative to the nitrogen atom, but alternative cyclization pathways can produce 3-isopropyl-1H-indole or other regioisomers with diminished biological activity or different property profiles [17].

Experimental studies have demonstrated that regiochemistry control can result in yield losses of 20-40% when suboptimal conditions are employed. The regioselectivity is strongly influenced by the acidity of the reaction medium, with carefully optimized acid concentrations and reaction temperatures providing the best control over product distribution [6]. Strong acid conditions generally favor the formation of the thermodynamically more stable 2-substituted indole products, while milder acidic conditions can lead to increased formation of kinetically favored but less stable regioisomers.

The electronic nature of substituents on the aromatic ring also significantly affects regioselectivity. Electron-donating groups tend to direct cyclization to specific positions through resonance effects, while electron-withdrawing groups can alter the preferred reaction pathway. The isopropyl group itself, being electron-donating through hyperconjugation, can influence the regioselectivity by affecting the electron density distribution in the aromatic system [7].

Advanced synthetic strategies for regioselectivity control include the use of directing groups that can be selectively removed after cyclization, ligand-controlled catalytic systems that favor specific regioisomers, and the development of substrate-controlled approaches that incorporate structural features that inherently favor the desired regiochemistry [7]. However, these approaches often require additional synthetic steps or specialized reagents, which can impact the overall efficiency and cost-effectiveness of the synthesis.

Substrate Scope Boundaries

The substrate scope for 2-isopropyl-1H-indole formation is limited by several factors that restrict the types of starting materials that can be successfully employed in the synthesis. These limitations arise from both electronic and steric factors that affect the reactivity of the various intermediates in the mechanistic pathway [6].

Electron-rich hydrazines represent a particular challenge in the substrate scope, as these compounds can undergo competing side reactions that reduce the yield of the desired indole product. The increased nucleophilicity of electron-rich hydrazines can lead to multiple substitution reactions or polymerization processes that consume the starting material without producing the target compound. The impact of this limitation is moderate, typically resulting in yield losses of 10-20%, but can be mitigated through the use of modified reaction conditions or alternative catalytic systems [6].

Sterically hindered ketones pose a more significant challenge, with bulky substituents adjacent to the carbonyl group severely impeding the initial hydrazone formation step. The steric hindrance prevents the approach of the hydrazine nucleophile to the carbonyl carbon, leading to dramatically reduced reaction rates and poor yields. This limitation can result in yield losses of 30-50% when attempting to use highly substituted ketones as starting materials [6].

The substrate scope is further limited by the compatibility of functional groups with the acidic reaction conditions typically employed in indole synthesis. Acid-labile protecting groups, base-sensitive substituents, and redox-active functionalities can undergo degradation or unwanted transformations during the synthesis. This limits the direct application of the methodology to complex, multifunctional starting materials [6].

Mitigation strategies for expanding the substrate scope include the use of microwave heating to accelerate reactions with sterically hindered substrates, the development of alternative catalytic systems that operate under milder conditions, and the implementation of protecting group strategies that shield sensitive functionalities during the synthesis [18]. However, these approaches often require optimization for each specific substrate class and may not be universally applicable.

Scale-up Considerations

The scale-up of 2-isopropyl-1H-indole synthesis from laboratory to industrial scale presents several technical and economic challenges that must be addressed to ensure successful commercial production. These challenges encompass heat management, catalyst recovery, process safety, and equipment design considerations [18] [19].

Heat management represents a significant challenge in scale-up operations, as the exothermic nature of several steps in the indole formation mechanism can lead to temperature excursions that affect product quality and yield. The sigmatropic rearrangement step, in particular, releases substantial heat that must be carefully managed to prevent thermal degradation of intermediates or products. Poor heat management can result in yield losses of 5-10% and requires the implementation of improved reactor designs with efficient heat transfer capabilities [18].

The staged addition of reagents has emerged as an effective strategy for managing heat generation during scale-up operations. By controlling the rate of reagent addition, the heat release can be moderated to maintain optimal reaction temperatures throughout the process. This approach requires sophisticated process control systems and careful optimization of addition rates and timing [18].

Catalyst recovery and recycling represent important economic considerations for large-scale synthesis, as the costs of catalytic materials can significantly impact the overall process economics. Traditional homogeneous acid catalysts are difficult to recover and reuse, leading to increased waste generation and higher operating costs. The development of heterogeneous catalytic systems that can be easily separated and recycled offers a promising approach to addressing this challenge, with typical improvements in catalyst utilization reducing costs by 2-5% [18].

Process safety considerations become increasingly important at larger scales, as the quantities of reactive materials and the potential consequences of accidents are magnified. The use of strong acids and elevated temperatures requires careful risk assessment and the implementation of appropriate safety measures. The development of milder reaction conditions and safer catalytic systems represents an ongoing area of research and development [19].

Equipment design challenges include the need for specialized reactor materials that can withstand the corrosive nature of the acidic reaction medium, the implementation of efficient mixing systems to ensure uniform reaction conditions, and the development of separation and purification systems that can handle the complex mixture of products and by-products generated during the synthesis [19].

XLogP3

Other CAS

Wikipedia

Dates

Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021